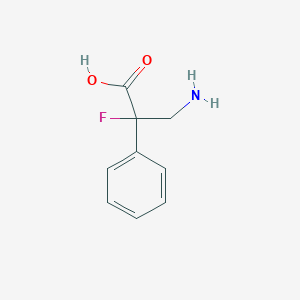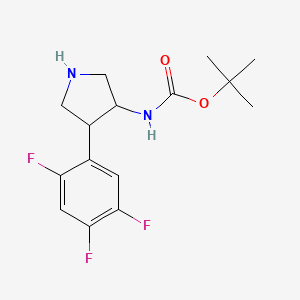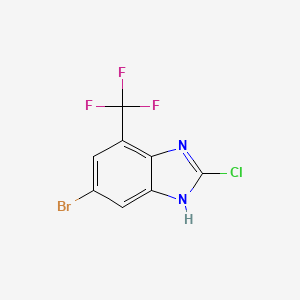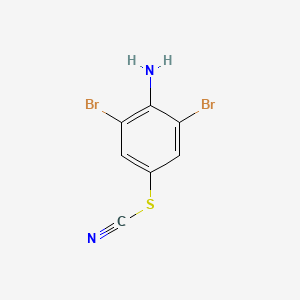
4-Amino-3,5-dibromophenyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dibromo-4-thiocyanatoaniline is an organic compound characterized by the presence of bromine, sulfur, and nitrogen atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-thiocyanatoaniline typically involves the bromination of aniline derivatives followed by thiocyanation. One common method involves the use of N,N-dibromo-N,N-bis(2,5-dimethylbenzenesulphonyl)ethylenediamine and N,N-dibromo-2,5-dimethylbenzenesulphonamide in the presence of potassium thiocyanate as a thiocyanating reagent . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 2,6-dibromo-4-thiocyanatoaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as solvent-free reactions and recyclable catalysts, are increasingly being adopted to minimize environmental impact .
化学反应分析
Types of Reactions
2,6-dibromo-4-thiocyanatoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiocyanate group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted anilines.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Thiol derivatives.
科学研究应用
2,6-dibromo-4-thiocyanatoaniline has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
作用机制
The mechanism of action of 2,6-dibromo-4-thiocyanatoaniline involves its interaction with molecular targets through its functional groups. The bromine atoms and thiocyanate group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,6-dibromo-4-fluoroaniline: Similar structure but with a fluorine atom instead of a thiocyanate group.
2,6-dibromo-4-nitroaniline: Contains a nitro group, leading to different reactivity and applications.
4-bromo-2,6-difluoroaniline:
Uniqueness
2,6-dibromo-4-thiocyanatoaniline is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential applications in various fields. The combination of bromine and thiocyanate groups makes it a versatile compound for organic synthesis and materials science.
属性
CAS 编号 |
14030-87-6 |
|---|---|
分子式 |
C7H4Br2N2S |
分子量 |
308.00 g/mol |
IUPAC 名称 |
(4-amino-3,5-dibromophenyl) thiocyanate |
InChI |
InChI=1S/C7H4Br2N2S/c8-5-1-4(12-3-10)2-6(9)7(5)11/h1-2H,11H2 |
InChI 键 |
YEFZRZZEOPGYRF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)N)Br)SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
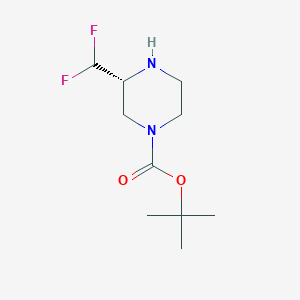
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
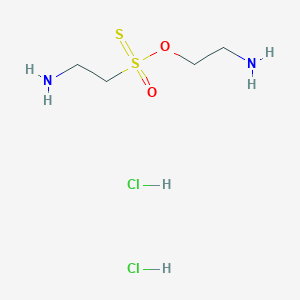
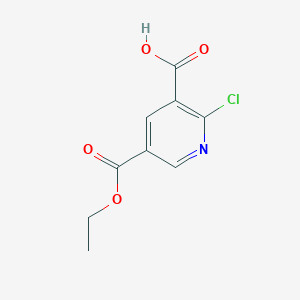
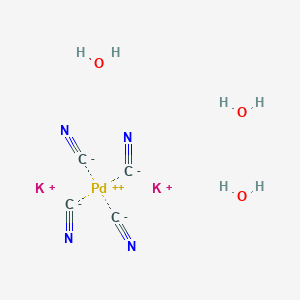
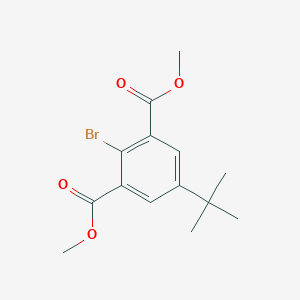
![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)
